molecular formula C10H8BrNO B3395710 5-(3-Bromophenyl)-3-methylisoxazole CAS No. 954229-57-3

5-(3-Bromophenyl)-3-methylisoxazole

Cat. No. B3395710
M. Wt: 238.08 g/mol
InChI Key: ZDOJLABPPULYQI-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-methylisoxazole (5-BPMI) is an organic compound with a unique aromatic structure. It is an aromatic heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. 5-BPMI is a colorless solid with a melting point of 140 °C and is soluble in polar organic solvents such as dimethylsulfoxide (DMSO). 5-BPMI has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the detection of proteins, and as a catalyst for the synthesis of organic compounds.

Scientific Research Applications

Electochemically Induced Multicomponent Transformations

One study detailed the electrochemically induced multicomponent transformation involving 5-(3-Bromophenyl)-3-methylisoxazole derivatives, leading to new compounds with potential for biomedical applications, particularly in regulating inflammatory diseases. This research highlights the compound's utility in synthesizing biologically active molecules through novel methodologies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Spectral and Crystal Structure Analysis

Another study utilized 5-(3-Bromophenyl)-3-methylisoxazole to conduct spectral studies, crystal structure analysis, molecular docking, and Hirshfeld surface analysis. This research not only elucidated the structural aspects of such compounds but also explored their potential interactions with biological targets, demonstrating their relevance in the development of new therapeutic agents (Sreenatha et al., 2017).

Controlled-Release Formulations

Research into controlled-release formulations based on derivatives of 5-(3-Bromophenyl)-3-methylisoxazole has shown promise for agricultural applications, particularly in fungicidal uses. These studies provide insight into the compound's potential in creating more efficient and targeted delivery mechanisms for agricultural chemicals (Tai, Liu, Yongjia, & Si, 2002).

Synthetic Applications and Biological Activities

Further, there have been synthetic studies aimed at creating novel isoxazole derivatives with significant biological activities. These research efforts focus on synthesizing and characterizing new molecules with potential applications in drug discovery, especially targeting microbial infections and other diseases. For example, novel synthetic pathways have been developed for creating isoxazole derivatives with antimicrobial properties, showcasing the versatility of 5-(3-Bromophenyl)-3-methylisoxazole as a building block in medicinal chemistry (Dhuda, Kapadiya, Ladwa, & Modha, 2021).

properties

IUPAC Name

5-(3-bromophenyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOJLABPPULYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-3-methylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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